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Introduction
Atuliflapon (formerly AZD5718) is an orally active, potent, and selective inhibitor of the 5-

lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, atuliflapon effectively blocks

the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of

inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of atuliflapon, summarizing key data

from preclinical and clinical studies to support ongoing research and development efforts.

Mechanism of Action
Atuliflapon exerts its pharmacological effect by binding to the 5-lipoxygenase-activating

protein (FLAP), a crucial transmembrane protein in the leukotriene synthesis pathway.[3] This

binding prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby inhibiting

the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes.[3]

[4] This targeted, upstream inhibition leads to a broad-spectrum reduction in the production of

both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]
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Figure 1. Atuliflapon's Mechanism of Action.

Pharmacodynamics
Atuliflapon has demonstrated potent and dose-dependent inhibition of leukotriene production

both in vitro and in vivo.

In Vitro Potency
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Parameter Value Assay System

FLAP Binding IC50 2 nM[1] Not specified

6.0 nM[5] Not specified

LTB4 Production IC50 39 nM[1] Human whole blood

LTB4 Production IC50 (free) 2.0 nM[5] Human whole blood

FLAP Binding Kd 0.0044 µmol/L[6] Not specified

FLAP Binding Koff 1.27 min-1[6] Not specified

Clinical Pharmacodynamics
In a first-in-human study, atuliflapon demonstrated a dose-dependent and greater than 90%

suppression of leukotriene production over 24 hours.[1] Target engagement was confirmed by

measuring ex vivo calcium ionophore-stimulated LTB4 production in whole blood and

endogenous LTE4 levels in urine.[6][7] A clear dose/concentration-effect relationship was

observed for both LTB4 and LTE4, with IC50 values in the low nanomolar range.[7][8]

Pharmacokinetics
The pharmacokinetic profile of atuliflapon has been characterized in preclinical species and

humans, demonstrating properties suitable for oral administration.

Preclinical Pharmacokinetics
Species Route Half-life (t½)

Rat IV 0.45 h[1]

Dog IV 2.1 h[1]

Human Pharmacokinetics
Following oral administration, atuliflapon is rapidly absorbed, with plasma concentrations

declining in a biphasic manner.[7][9]
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Parameter Value Conditions

Tmax (median) 1.5 h[9]
Single 200 mg oral dose

([14C]atuliflapon suspension)

Terminal Half-life (mean) 10-12 h[7]
Single and multiple ascending

doses

~20 h[9]
Single 200 mg oral dose

([14C]atuliflapon suspension)

Protein Binding 95.7%[10] Human plasma

Metabolism

- CYP3A4 and CYP3A5

(Phase 1 oxidation)[9] -

UGT1A1, UGT1A3, and

UGT1A4 (Glucuronidation)

In vitro studies

Excretion (after single 200 mg

oral dose)

79.3% in feces[9] 5.9% in

urine[9]
Over 312 hours

Unchanged atuliflapon was the main component in plasma, accounting for 40.1% of the total

drug-related exposure.[9] The primary metabolite was a direct N-glucuronide, which accounted

for 20.9% of the drug-related exposure.[9]

Experimental Protocols
FLAP Binding Assay (General Protocol)
A competitive binding assay is typically used to determine the affinity of compounds for FLAP.

This can be performed using membrane preparations from cells expressing FLAP, such as

PMA-stimulated HL-60 cells.[11]

FLAP Binding Assay Workflow

Prepare FLAP-expressing
cell membranes

(e.g., PMA-stimulated HL-60 cells)

Incubate membranes with a fixed
concentration of radiolabeled

FLAP ligand (e.g., [3H]-MK886)
and varying concentrations

of atuliflapon.

Separate bound and free
radioligand via filtration.

Quantify radioactivity of
the bound ligand.

Analyze data to determine
the IC50 value. Determine binding affinity (Ki)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://www.researchgate.net/publication/323647684_Initial_Clinical_Experience_with_AZD5718_a_Novel_Once_Daily_Oral_5-Lipoxygenase_Activating_Protein_Inhibitor_Initial_Clinical_Experience_with_AZD5718
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://www.benchchem.com/product/b605769?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472027/
http://www.pa2online.org/abstracts/vol10issue4abst205p.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2. General Workflow for a FLAP Binding Assay.

Leukotriene Production Assay (Ex Vivo Whole Blood)
The inhibitory effect of atuliflapon on leukotriene production is assessed in fresh human whole

blood.

Methodology:

Whole blood samples are collected from subjects dosed with atuliflapon or placebo.

The blood is stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene

synthesis.[12][13][14]

The reaction is stopped, and plasma is separated.

Leukotriene levels (LTB4 and LTE4) are quantified using a validated analytical method,

typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][15]

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
A single-center, open-label study was conducted in healthy male subjects to understand the

ADME of atuliflapon.

Protocol:

A single oral dose of 200 mg of [14C]-labeled atuliflapon was administered as a

suspension.[9]

Blood, plasma, urine, and fecal samples were collected at various time points.[9]

Radioactivity in all samples was measured to determine the extent of absorption and routes

of excretion.
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Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS to identify

and quantify the parent drug and its metabolites.[9]

Conclusion
Atuliflapon is a potent FLAP inhibitor with a pharmacokinetic and pharmacodynamic profile

that supports its development as an oral therapeutic for inflammatory diseases. It demonstrates

significant, dose-dependent inhibition of leukotriene biosynthesis. The compound is rapidly

absorbed and has a half-life that allows for once-daily dosing. Further clinical investigations are

underway to fully elucidate the therapeutic potential of atuliflapon in various indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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